

Technical Guide: Spectroscopic Characterization of N-(3-bromopropyl)benzenesulfonamide

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Compound of Interest

Compound Name:	<i>N</i> -(3-bromopropyl)benzenesulfonamide
CAS No.:	3245-94-1
Cat. No.:	B11985886

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Compound Profile & Significance

N-(3-bromopropyl)benzenesulfonamide is a bifunctional building block containing a sulfonamide moiety (acting as a stable, polar pharmacophore or protecting group) and a primary alkyl bromide (serving as an electrophilic handle for nucleophilic substitution).[1] It is frequently employed in the synthesis of serotonin receptor ligands and diversely substituted sultams.

Chemical Identity

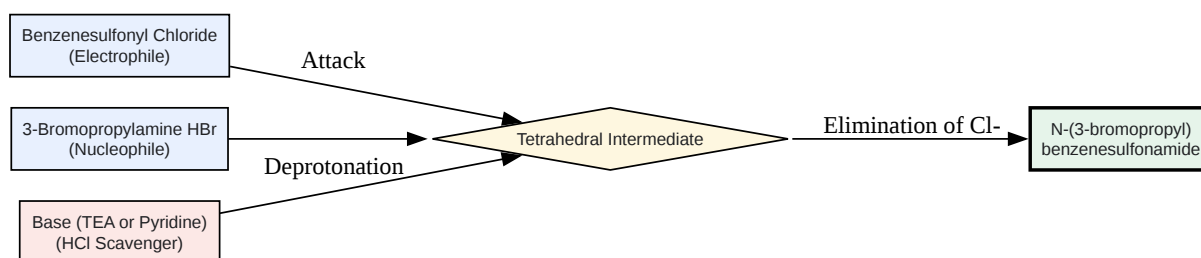
Property	Data
IUPAC Name	N-(3-bromopropyl)benzenesulfonamide
CAS Number	3245-94-1
Molecular Formula	
Molecular Weight	278.17 g/mol
Physical State	Viscous oil or low-melting solid (dependent on purity)
Solubility	Soluble in DCM, DMSO, Methanol, Ethyl Acetate

Synthesis & Experimental Workflow

To understand the spectroscopic impurities often found in this compound (e.g., unreacted sulfonyl chloride or disulfonamides), one must understand its generation. The standard protocol involves the nucleophilic attack of 3-bromopropylamine on benzenesulfonyl chloride.

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution mechanism (sulfonylation) under basic conditions to neutralize the HCl byproduct.[2]



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Figure 1: Synthetic pathway for the sulfonylation of 3-bromopropylamine.

Validated Synthesis Protocol

Objective: Minimize the formation of the bis-sulfonamide byproduct.

- Preparation: Charge a round-bottom flask with 3-bromopropylamine hydrobromide (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).
- Activation: Cool to 0°C. Add Triethylamine (TEA) (2.5 equiv) dropwise. The extra equivalents neutralize the HBr salt and the HCl generated during reaction.
- Addition: Add Benzenesulfonyl chloride (1.0 equiv) dropwise over 30 minutes. Critical: Slow addition prevents localized high concentrations of electrophile, reducing bis-alkylation.
- Workup: Warm to Room Temperature (RT) and stir for 4 hours. Quench with 1M HCl (removes unreacted amine and TEA). Wash organic layer with Brine.[3] Dry over .
- Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Spectroscopic Characterization

This section details the expected spectral data based on the structural electronic environments.

Nuclear Magnetic Resonance (NMR)

The structure contains three distinct aliphatic environments and a monosubstituted aromatic ring.

H NMR Data (400 MHz,

)

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
NH	4.80 – 5.20	Broad Singlet	1H	Exchangeable proton. Shift varies with concentration and H-bonding.
Ar-H (Ortho)	7.85 – 7.90	Doublet (d)	2H	Deshielded by the electron-withdrawing sulfonyl group ().
Ar-H (Para)	7.55 – 7.65	Triplet (t)	1H	Typical aromatic range.
Ar-H (Meta)	7.48 – 7.55	Triplet (t)	2H	Typical aromatic range.
-Br	3.40 – 3.45	Triplet (t, Hz)	2H	Deshielded by electronegative Bromine.
-N	3.10 – 3.15	Quartet/Triplet	2H	Deshielded by Nitrogen; often appears as a quartet if coupling to NH is resolved.
(Middle)	2.00 – 2.10	Quintet	2H	Shielded relative to terminal carbons; couples to both neighbors.

Expert Insight:

- The Diagnostic Triplet: Look for the triplet at ~3.4 ppm. If this shifts significantly upfield (to ~2.8 ppm), it indicates the bromine has been displaced (e.g., by nucleophilic attack from the sulfonamide nitrogen, forming a cyclic sultam byproduct).

- NH Coupling: In dry

, the

-N signal often appears as a quartet due to coupling with the NH proton. Adding

will collapse this to a triplet and erase the NH peak.

C NMR Data (100 MHz,

Carbon Type	Shift (, ppm)	Structural Note
Ar-C (Ipso)	~140.0	Quaternary carbon attached to Sulfur.
Ar-C (Para)	~132.8	
Ar-C (Meta)	~129.3	
Ar-C (Ortho)	~127.1	
-N	~41.5	Adjacent to sulfonamide nitrogen.
-Br	~30.5	Adjacent to bromine (heavy atom effect).
(Middle)	~32.0	Central methylene bridge.

Infrared Spectroscopy (FT-IR)

IR is critical for confirming the functional group transformation (amine

sulfonamide).

Frequency ()	Vibration Mode	Diagnostic Value
3250 – 3300	N-H Stretch	Medium intensity. Confirms secondary sulfonamide. Absence suggests bis-alkylation.
1320 – 1340	Asymmetric Stretch	Strong. Characteristic of sulfonamides.
1150 – 1170	Symmetric Stretch	Strong. Paired with the asymmetric stretch.[4][5]
600 – 700	C-Br Stretch	Weak/Medium. Confirms retention of the alkyl bromide.

Mass Spectrometry (MS)

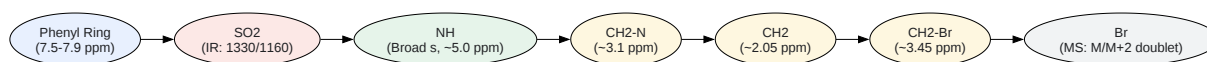
Mass spec is the primary tool for validating the presence of the halogen.

- Ionization Mode: ESI (+) or EI.
- Molecular Ion (): 278.0 and 280.0.
- Isotopic Pattern: Bromine has two stable isotopes, and , in a nearly 1:1 ratio.
 - Observation: You must see a "doublet" molecular ion peak separated by 2 mass units with nearly equal intensity (and).

- Fragmentation (EI):
 - 141 (): Characteristic sulfonyl fragment.
 - Loss of atom.

Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific spectroscopic "zones" discussed above.



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Figure 2: Spectroscopic assignment map for **N-(3-bromopropyl)benzenesulfonamide**.

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